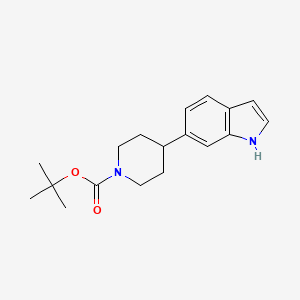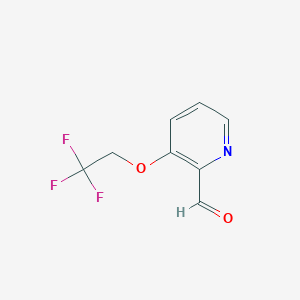![molecular formula C9H13NO B13669152 1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
1-[(5-Methylfuran-2-yl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylfuran-2-yl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 5-methylfuran-2-yl group adds unique chemical properties to the azetidine ring, making it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylfuran-2-yl)methyl]azetidine typically involves the reaction of 5-methylfurfural with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of 5-methylfurfural to form the desired product through nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylfuran-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-[(5-Methylfuran-2-yl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methylfuran-2-yl)methyl]azetidine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(5-Methylfuran-2-yl)methyl]azetidine is unique due to the combination of the azetidine ring and the 5-methylfuran-2-yl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the furan ring enhances its reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NO/c1-8-3-4-9(11-8)7-10-5-2-6-10/h3-4H,2,5-7H2,1H3 |
InChI Key |
NDVPLMUJALCIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


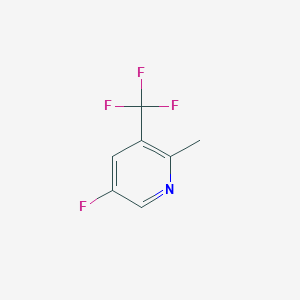
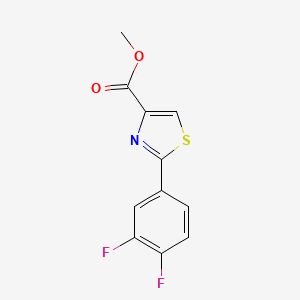
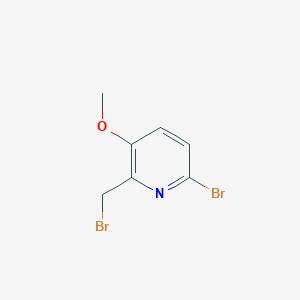
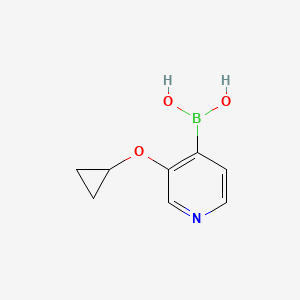
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
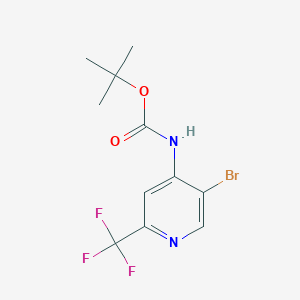
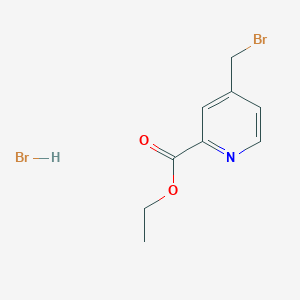
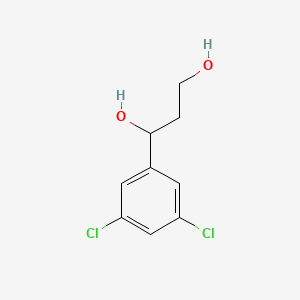
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
